Molecular Identity & Physicochemical Profile
Molecular Identity & Physicochemical Profile
Technical Monograph: C.I. Disperse Red 19 CAS Number: 2734-52-3 Functional Class: Pseudo-stilbene Azo Chromophore / Nonlinear Optical (NLO) Monomer[1][2]
C.I. Disperse Red 19 (DR19) is not merely a textile colorant; it is a functionalized "push-pull" chromophore extensively utilized in materials science, particularly for nonlinear optics (NLO) and polymer chemistry. Unlike its analog Disperse Red 1, which possesses only one hydroxyl group, DR19 features a bis(hydroxyethyl) tail. This diol functionality is the critical determinant of its utility, allowing it to serve as a monomer in polycondensation reactions (e.g., polyurethanes, polyesters) rather than acting solely as a passive dopant.
Structural Architecture
-
System: Donor-Acceptor Azo System.
-
Electron Acceptor: Nitro group (
) at the para position. -
Electron Donor: Dialkylamino group (bis-hydroxyethyl) at the para' position.
-
Conjugation: The azo bridge (
) facilitates charge transfer (ICT) from the donor to the acceptor, resulting in a large dipole moment and high hyperpolarizability ( ), essential for electro-optic applications.
Key Physicochemical Data
| Parameter | Value / Description | Technical Significance |
| Molecular Formula | MW: 330.34 g/mol | |
| Appearance | Dark red to maroon crystalline powder | Purity indicator; amorphous forms may appear lighter.[1][3] |
| 495 nm (Methanol) | Solvatochromic; shifts bathochromically in polar aprotic solvents (e.g., DMSO). | |
| Melting Point | >300 °C (lit.)[2][4] | High thermal stability, though often accompanied by decomposition. |
| Solubility | Soluble: Acetone, Ethanol, DMSO, DMFInsoluble: Water, Hexane | Amphiphilic nature due to polar OH tails and hydrophobic core. |
| pKa | ~14.2 (Predicted) | Refers to the deprotonation of hydroxyl groups. |
| Partition Coeff. | LogP ~ 2.3 | Indicates moderate lipophilicity; relevant for biological staining potential. |
Synthesis & Purification Protocols
Core Directive: The synthesis of DR19 follows a classical diazotization-coupling pathway.[5] For research-grade applications (NLO or bio-staining), commercial "dye-grade" (often ~90% purity) is insufficient due to the presence of inorganic salts and unreacted isomers. The following protocol outlines the synthesis logic and a mandatory purification step.
Mechanism: Electrophilic Aromatic Substitution
The synthesis involves the diazotization of p-nitroaniline followed by coupling with N-phenyldiethanolamine. The coupling occurs para to the amino group due to steric hindrance at the ortho positions and the directing power of the amine.
Figure 1: Synthetic pathway for Disperse Red 19 via diazo coupling.[6][5]
Step-by-Step Protocol
-
Diazotization (The Electrophile):
-
Dissolve 0.1 mol p-nitroaniline in 30 mL concentrated HCl and 30 mL water.
-
Cool to 0–5°C in an ice bath. (Critical: Temperatures >5°C cause decomposition of the diazonium salt into phenols).
-
Dropwise add 0.1 mol
(aq). Stir until the solution turns clear/pale yellow. -
Validation: Positive starch-iodide test (instant blue/black) confirms excess nitrous acid. Destroy excess with urea.
-
-
Coupling (The Chromophore Formation):
-
Dissolve 0.1 mol N-phenyldiethanolamine in dilute acetic acid.
-
Slowly add the cold diazonium solution to the coupler solution with vigorous stirring.
-
pH Control: Maintain pH 4–5 using sodium acetate. (Why? Low pH protonates the coupler, inhibiting reaction; High pH decomposes the diazonium).
-
Stir for 2 hours. A deep red precipitate forms immediately.
-
-
Purification (The Research Standard):
-
Filter the crude solid and wash with copious water to remove inorganic salts (
). -
Recrystallization: Dissolve in boiling ethanol or acetone. Filter hot (removes insoluble impurities). Cool slowly to 4°C.
-
Purity Check: Thin Layer Chromatography (TLC) on silica (Eluent: Toluene/Acetone 7:3). A single spot indicates >98% purity.
-
Advanced Material Applications: Nonlinear Optics (NLO)
For researchers in materials science, DR19 is a "workhorse" chromophore. Its primary advantage over other azo dyes is the diol functionality , which enables covalent attachment to polymer backbones.
The "Crosslinking" Advantage
In "Guest-Host" systems (dye merely mixed into polymer), the chromophores lose their alignment over time (orientational relaxation). DR19, acting as a diol monomer, reacts with diisocyanates (e.g., TDI, MDI) to form polyurethanes . This locks the chromophore into a rigid network, significantly enhancing thermal stability of the electro-optic coefficient.
Figure 2: Workflow for fabricating thermally stable NLO polymers using DR19.
Toxicological Profile & Safety (Bio-Interface)
While DR19 is an industrial dye, drug development professionals often encounter it as a reference standard for azo-reduction metabolism or as an impurity.
-
Metabolic Activation: Like many azo dyes, DR19 is susceptible to reductive cleavage by azoreductase enzymes (found in liver microsomes and gut microbiota).
-
Skin Sensitization: Classified as H317 (May cause an allergic skin reaction) . It is a contact allergen.
-
Cytotoxicity: Generally low in short-term exposure, but high concentrations in bio-imaging can cause oxidative stress due to the nitro group.
Safety Protocol:
-
Handling: Use nitrile gloves (latex is permeable to many azo dyes).
-
Containment: Weigh in a fume hood to prevent inhalation of dust (H302 Acute Toxicity if swallowed).
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: Disperse Red 19. Retrieved from
-
PubChem. (2024).[1] Compound Summary: C.I. Disperse Red 19. National Library of Medicine. Retrieved from
-
Shi, Y., et al. (1991).[4] "Large photoinduced birefringence in an optically nonlinear polyester polymer."[4] Applied Physics Letters, 59(23), 2935-2937.[4] (Seminal work on DR19 in NLO).[2][4][10]
-
Chen, M., et al. (1992). "Thermosetting nonlinear optical polymer: Polyurethane with disperse red 19 side groups." Applied Physics Letters, 60, 2583. Retrieved from
-
BenchChem. (2025).[6] Synthesis of Azo Dyes via Diazotization. Retrieved from
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